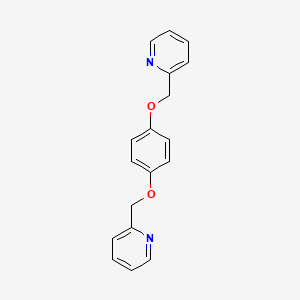

1,4-Bis(2-pyridylmethoxy)benzene

Description

Contextual Significance of Flexible Pyridyl-Based Ligands in Coordination and Supramolecular Chemistry

Flexible pyridyl-based ligands are a class of organic molecules that play a crucial role in the development of coordination polymers and supramolecular assemblies. acs.orgkoreascience.kr Unlike their rigid counterparts, these ligands possess conformational freedom, allowing them to adopt various spatial arrangements to accommodate different metal ions and guest molecules. This flexibility is key to the formation of diverse and intricate structures, such as molecular cages, helicates, and interpenetrating networks. acs.orgmdpi.comiucr.org The ability to form such complex structures is of great interest for potential applications in areas like gas storage, catalysis, and molecular recognition. mdpi.com

The design of these ligands often involves bridging molecules with terminal pyridyl substituents, which can form interesting supramolecular architectures through intermolecular hydrogen bonding and coordination with metals. iucr.org The structural diversity of the resulting coordination polymers is influenced by several factors, including the nature of the metal ion, the ligand itself, counterions, the metal-to-ligand ratio, temperature, and the solvent system used. mdpi.com

Overview of 1,4-Bis(2-pyridylmethoxy)benzene as a Versatile Bridging Ligand

This compound stands out as a particularly versatile bridging ligand due to its combination of a central benzene (B151609) ring and two pyridylmethoxy arms. rsc.orgrsc.org This structure allows it to bridge metal centers in various ways, leading to the formation of a wide array of coordination complexes with different dimensionalities and topologies. iucr.orgnih.gov

The synthesis of this compound is typically achieved through the reaction of p-benzenediol (hydroquinone) with 2-chloromethylpyridine hydrochloride under alkaline conditions. iucr.orgnih.gov

Scope and Research Significance of this compound Studies

Research into this compound and its coordination complexes is a burgeoning area of study. Scientists are exploring how to control the self-assembly process to create materials with specific structures and properties. The influence of factors like metal-ligand stoichiometry has been investigated to direct the formation of either one-dimensional chains or two-dimensional porous networks. iucr.orgnih.gov

Studies have shown that this ligand can form complexes with a variety of transition metals, including silver(I), palladium(II), and zinc(II). rsc.orgrsc.orgiucr.org The resulting structures range from simple mononuclear complexes to intricate polymeric species. For instance, with silver(I), it can form one-dimensional zigzag chains, while with palladium(II), it can self-assemble into a 26-membered macrocycle. rsc.orgrsc.orgiucr.orgnih.gov The specific architecture is also dependent on the metal-to-ligand ratio. iucr.orgnih.gov

The crystal structure of the ligand itself reveals a centrosymmetric molecule where the pyridyl rings are oriented at a significant dihedral angle to the central benzene ring. iucr.orgnih.govnih.gov In the solid state, molecules of this compound are linked by intermolecular C-H···N hydrogen bonds, forming linear chains. iucr.orgnih.govnih.gov

The ongoing research into this compound and its derivatives continues to provide valuable insights into the principles of crystal engineering and the rational design of functional supramolecular materials. rsc.orgrsc.org

Data Tables

Crystal Data for this compound iucr.orgnih.govnih.gov

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| Monoclinic | P2₁/n | 9.802 (7) | 3.988 (2) | 18.421 (11) | 93.77 (3) | 718.6 (8) | 2 |

Selected Bond Lengths and Angles for this compound iucr.orgnih.gov

| Feature | Value |

| Dihedral angle between pyridyl and phenylene rings | 39.9 (1)° |

| C-H···N hydrogen bond distance | 3.587 (2) Å |

Examples of Coordination Complexes with this compound

| Metal Ion | Resulting Structure | Reference |

| Silver(I) | One-dimensional zigzag chain or two-dimensional porous network | iucr.orgnih.gov |

| Palladium(II) | M₂L₂ 26-membered macrocycle | rsc.orgrsc.orgiucr.orgnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-(pyridin-2-ylmethoxy)phenoxy]methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-3-11-19-15(5-1)13-21-17-7-9-18(10-8-17)22-14-16-6-2-4-12-20-16/h1-12H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDQXOFFHAJOBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC=C(C=C2)OCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50781110 | |

| Record name | 2,2'-[1,4-Phenylenebis(oxymethylene)]dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50781110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219872-35-2 | |

| Record name | 2,2'-[1,4-Phenylenebis(oxymethylene)]dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50781110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Bis 2 Pyridylmethoxy Benzene

Historical and Contemporary Synthetic Pathways to 1,4-Bis(2-pyridylmethoxy)benzene

The most established and consistently used method for synthesizing this compound is the Williamson ether synthesis. masterorganicchemistry.comjk-sci.com This classical organic reaction involves the coupling of an alkoxide with an alkyl halide. In this specific case, the synthesis proceeds by reacting hydroquinone (B1673460) (p-benzenediol) with 2-(chloromethyl)pyridine (B1213738) hydrochloride. nih.goviucr.orgnih.gov

The fundamental pathway involves a two-step process occurring in a single pot:

Deprotonation: The first step is the deprotonation of the two hydroxyl groups of hydroquinone. This is typically achieved under alkaline conditions using a suitable base. The removal of the acidic phenolic protons generates a hydroquinone dianion, a potent nucleophile. francis-press.com

Nucleophilic Substitution (SN2): The resulting dianion then undergoes a nucleophilic attack on the electrophilic carbon of the methylene (B1212753) group in 2-(chloromethyl)pyridine. masterorganicchemistry.comlibretexts.org This displaces the chloride ion in an SN2 reaction, forming the two desired ether linkages on the benzene (B151609) ring.

Historically, this reaction has been carried out under a nitrogen atmosphere to prevent oxidation of the hydroquinone. nih.goviucr.orgnih.gov Contemporary approaches still rely heavily on this robust Williamson ether synthesis pathway, with modern refinements focusing on optimizing reaction conditions to improve efficiency and product purity. jk-sci.com

Reaction Conditions and Optimization for Yield and Purity

The success of the synthesis, particularly regarding the final yield and purity of this compound, is highly sensitive to the specific reaction conditions. Key parameters that are frequently optimized include the choice of base, solvent, temperature, and reaction duration. The goal is to maximize the formation of the desired diether product while minimizing side reactions, such as C-alkylation or the formation of mono-etherified intermediates. jk-sci.comfrancis-press.com

Base and Solvent Systems: A variety of bases and solvents have been employed. Strong bases like sodium hydride (NaH) in aprotic polar solvents such as dimethylformamide (DMF) are effective for ensuring complete deprotonation of the hydroquinone. jk-sci.com However, milder bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) are also commonly used, often in solvents like acetonitrile, ethanol, or acetone. nih.goviucr.orgjk-sci.comfrancis-press.com The use of a phase-transfer catalyst can be beneficial when using carbonate bases to improve the reaction rate.

Temperature and Reaction Time: The reaction is typically performed at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate. The reaction time can vary from a few hours to overnight, depending on the specific reagents and conditions used. Careful monitoring is necessary to determine the point of maximum conversion without promoting the degradation of products.

Purification: After the reaction is complete, the workup procedure usually involves quenching the reaction, followed by extraction and washing steps. The final purification of the crude product is critical for obtaining high-purity this compound. Recrystallization from a suitable solvent, such as methanol (B129727) or ethanol, is a common and effective method for obtaining colorless crystals of the final product. nih.govnih.gov

The following table summarizes representative reaction conditions reported in the literature for the synthesis of this compound and related analogues.

| Reactants | Base/Solvent | Conditions | Product | Yield | Reference |

| p-Benzenediol, 2-Chloromethylpyridine hydrochloride | Alkaline Condition | Nitrogen atmosphere | This compound | Not specified | nih.gov |

| p-Benzenediol, 4-Chloromethylpyridine hydrochloride | Alkaline Condition | Nitrogen atmosphere | 1,4-Bis(4-pyridylmethoxy)benzene | Not specified | nih.goviucr.org |

| 1,4-Dihydroxybenzene, 1,4-Dibromobutane | Sodium Hydroxide | Not specified | 7-(4-bromobutyloxy)-3,4-dihydro-2-(1H)-quinolinone | Not specified | francis-press.com |

| Alcohol, Alkyl Halide | Strong Base (e.g., NaH) | Dipolar aprotic solvents (DMSO, DMF) | Dialkyl ethers | Good | jk-sci.com |

| Phenol, Alkyl Halide | Weaker Base (e.g., K₂CO₃, NaOH) | Not specified | Aryl ethers | Good | jk-sci.com |

This table is for illustrative purposes and shows conditions for the target compound and similar Williamson ether syntheses.

Scalability Considerations for this compound Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a larger, industrial scale introduces several important considerations that impact the process's efficiency, safety, and economic viability.

Reagent Handling and Cost: On a large scale, the cost of starting materials, particularly the 2-(chloromethyl)pyridine hydrochloride and the solvents, becomes a major economic driver. Furthermore, the safe handling of large quantities of reagents is paramount. For example, if strong, reactive bases like sodium hydride are used, specialized equipment and stringent safety protocols are required to manage their pyrophoric nature.

Thermal Management: The Williamson ether synthesis is an exothermic reaction. On an industrial scale, the heat generated can be substantial, posing a risk of thermal runaway if not managed effectively. Industrial reactors must be equipped with efficient cooling systems to maintain a stable reaction temperature, which is crucial for preventing side reactions and ensuring consistent product quality.

Mass Transfer and Mixing: In large-volume reactors, achieving efficient mixing is more challenging. For heterogeneous reactions, such as those using a solid base like potassium carbonate in a liquid solvent, ensuring adequate contact between the reactants is vital for the reaction to proceed to completion in a reasonable timeframe. The design of the reactor and the agitation system are critical for optimizing mass transfer.

Downstream Processing and Purification: The workup and purification steps can become bottlenecks in a large-scale process. The volume of solvents required for extraction and recrystallization increases significantly, leading to higher operational costs and generating larger quantities of chemical waste that must be handled and disposed of responsibly. Developing scalable, efficient crystallization processes that minimize solvent use is a key consideration for sustainable large-scale production.

Process Safety and Environmental Impact: A thorough process hazard analysis is essential to identify and mitigate potential risks associated with flammability, reagent toxicity, and reaction exotherms. The environmental impact of the process, particularly solvent usage and waste generation, must also be carefully considered to ensure compliance with regulations and to develop a more sustainable manufacturing process. Future developments may focus on continuous flow chemistry, which can offer improved safety and control over reaction parameters compared to traditional batch processing.

Coordination Chemistry of 1,4 Bis 2 Pyridylmethoxy Benzene

Chelation and Ligand Binding Modes of 1,4-Bis(2-pyridylmethoxy)benzene

This compound (L) is a versatile ligand capable of adopting several conformations and binding modes upon complexation with metal ions. The two pyridyl groups are attached to a central benzene (B151609) ring via flexible methyleneoxy bridges, which allows the pyridyl rings to rotate and orient themselves to satisfy the coordination requirements of a metal center. In its uncoordinated state, the molecule is centrosymmetric, with the planes of the two terminal pyridyl groups being parallel and making a dihedral angle of approximately 39.9(1)° with the plane of the central benzene ring. nih.gov

The primary mode of coordination involves the nitrogen atoms of the two pyridyl rings. The ligand can act as a bridging ligand, connecting two different metal centers, which is a common feature in the construction of coordination polymers. nih.goviucr.org In this mode, each pyridyl group coordinates to a separate metal ion.

Furthermore, this compound can exhibit different denticity. It can function as a bis-monodentate ligand, coordinating through its two nitrogen atoms to two separate metal centers. nih.gov In some cases, particularly with the isomeric ligand 1,2-bis(2-pyridylmethoxy)benzene, it can act as a tetradentate chelating ligand, binding to a single metal center through both nitrogen atoms and both ether oxygen atoms. nih.govnih.gov The flexibility of the ether linkages is crucial in allowing the ligand to wrap around a metal ion to form a stable chelate.

Metal Ion Complexation Studies with this compound

The coordination behavior of this compound has been investigated with a variety of transition metal ions, leading to the formation of diverse structural architectures.

The interaction of this compound with different transition metals results in complexes with distinct structures and properties.

Copper(II): While the coordination chemistry of this compound with Cu(II) is a subject of interest, detailed structural studies are more readily available for its isomer, 1,2-Bis(2-pyridylmethoxy)benzene. This isomeric ligand forms a discrete mononuclear complex with copper(II) nitrate (B79036), [Cu(NO₃)₂(C₁₈H₁₆N₂O₂)]. nih.govnih.gov In this complex, the Cu(II) ion is six-coordinated by the two nitrogen atoms and two ether oxygen atoms of the ligand, along with two oxygen atoms from two monodentate nitrate anions. nih.govnih.gov

Silver(I): The complexation of this compound with silver(I) salts has been shown to yield coordination polymers. nih.govrsc.orgrsc.org The structure of these polymers is highly dependent on the reaction stoichiometry. nih.gov Typically, with a 1:1 metal-to-ligand ratio, one-dimensional zigzag chains are formed. nih.goviucr.org

Palladium(II): In contrast to the polymeric structures formed with Ag(I), the reaction of this compound with palladium(II) chloride leads to the self-assembly of a discrete M₂L₂ 26-membered macrocycle. nih.govrsc.orgrsc.org This highlights the influence of the metal ion's preferred coordination geometry on the final structure.

Zinc(II): The reaction of this compound with zinc chloride (ZnCl₂) results in the formation of a one-dimensional coordination polymer with the formula [ZnCl₂(C₁₈H₁₆N₂O₂)]n. nih.gov In this structure, the ligand bridges the Zn(II) ions, which adopt a distorted tetrahedral coordination geometry. nih.gov An attempt to synthesize a fluorescent material by reacting the ligand with zinc nitrate led to the crystallization of the ligand itself, indicating the subtle balance of factors that govern complex formation. nih.gov

Cadmium(II) and Mercury(II): While detailed structural reports for Cd(II) and Hg(II) complexes with this compound are less common, studies on related flexible dipyridine ligands provide insights. For instance, the isomeric ligand 1,3-bis(pyridine-2-ylmethoxy)benzene has been shown to form one-dimensional helical coordination polymers with Hg(II) chloride. acs.org Similarly, the reaction of 1,4-(di-4-pyridyl)methoxy benzene with Cd(II) nitrate results in a one-dimensional coordination polymer. researchgate.net These findings suggest that this compound is also likely to form coordination polymers with Cd(II) and Hg(II).

The stoichiometry between the metal ion and this compound plays a critical role in determining the dimensionality of the resulting coordination architecture. This is particularly evident in its complexation with silver(I).

When one equivalent of the ligand reacts with one equivalent of a silver(I) salt, a one-dimensional (1D) chain coordination polymer is typically formed. nih.gov However, changing the metal-to-ligand ratio can lead to higher-dimensional structures. For instance, using a 2:1 ratio of the ligand to silver(I) ions has been reported to result in the formation of a two-dimensional (2D) porous network. nih.goviucr.org This demonstrates that by carefully controlling the reaction stoichiometry, it is possible to direct the self-assembly process towards specific desired architectures.

| Metal:Ligand Ratio | Resulting Structure | Dimensionality | Reference |

|---|---|---|---|

| 1:1 | Zigzag Chain | 1D | nih.goviucr.org |

| 1:2 (Ag(I):Ligand) | Porous Network | 2D | nih.goviucr.org |

The coordination geometry around the metal center in complexes of this compound and its isomers is influenced by the nature of the metal ion, the ligand's binding mode, and the presence of counter-ions or solvent molecules.

A prominent example is the complex of Cu(II) with the isomeric ligand 1,2-Bis(2-pyridylmethoxy)benzene, which exhibits a classic Jahn-Teller distorted octahedral geometry. nih.govnih.gov This distortion is expected for a d⁹ ion like Cu(II) in an octahedral environment and results in elongated axial bonds compared to the equatorial bonds. sci-hub.sersc.org

In the case of the Zn(II) coordination polymer, [ZnCl₂(C₁₈H₁₆N₂O₂)]n, the zinc ion is four-coordinated by two nitrogen atoms from two different ligands and two chloride ions, resulting in a distorted tetrahedral geometry. nih.gov For Ag(I) complexes that form one-dimensional chains, the silver ions typically exhibit a linear or nearly linear coordination geometry, being coordinated by two nitrogen atoms from two bridging ligands. publish.csiro.au The palladium(II) in the M₂L₂ macrocycle adopts a square planar geometry, which is characteristic of this d⁸ metal ion. rsc.orgrsc.org

| Metal Ion | Ligand | Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II) | 1,2-Bis(2-pyridylmethoxy)benzene | Jahn-Teller Distorted Octahedral | nih.govnih.gov |

| Zn(II) | This compound | Distorted Tetrahedral | nih.gov |

| Ag(I) | This compound | Linear | publish.csiro.au |

| Pd(II) | This compound | Square Planar | rsc.orgrsc.org |

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs) using this compound

The ability of this compound to act as a bridging ligand makes it a valuable component in the construction of coordination polymers and, potentially, metal-organic frameworks (MOFs). Its flexibility allows for the formation of various network topologies.

This compound has been successfully employed in the design and synthesis of one-dimensional (1D) coordination polymers. nih.goviucr.orgnih.gov The formation of these 1D chains is often achieved through the reaction of the ligand with metal ions that favor linear or bridging coordination modes, such as Ag(I) and Zn(II).

With Ag(I) salts in a 1:1 stoichiometric ratio, the ligand bridges the metal centers to form infinite zigzag chains. nih.goviucr.org The flexibility of the methyleneoxy linkers allows the chains to adopt this conformation, which is stabilized by π-π stacking interactions between the aromatic rings of adjacent chains. rsc.org Similarly, the reaction with ZnCl₂ yields a 1D chain structure where tetrahedral Zn(II) centers are linked by the bis-monodentate ligand. nih.gov

The nature of the resulting 1D polymer can also be influenced by the isomeric form of the ligand. For example, the V-shaped ligand 1,3-bis(pyridine-2-ylmethoxy)benzene has been shown to produce 1D helical chains with various transition metals, including Zn(II) and Hg(II). acs.org

Self-Assembly into Two-Dimensional Coordination Networks

The self-assembly of this compound with metal ions has been shown to yield two-dimensional (2D) coordination networks. The formation of these extended structures is highly dependent on factors such as the metal-to-ligand stoichiometry.

Research has demonstrated that the reaction of this compound with silver(I) salts can be directed towards different dimensionalities based on the molar ratio of the reactants. Specifically, while a 1:1 ratio tends to produce one-dimensional chains, a 1:2 metal-to-ligand ratio has been successfully employed to generate a two-dimensional porous network. nih.gov In this 2D assembly, the silver ions act as nodes, connected by the bridging this compound ligands to extend the structure in two dimensions.

While detailed structural reports on a wide variety of 2D networks featuring this specific ligand are emerging, studies on analogous flexible pyridyl-based ligands provide insight into the potential structures. For instance, the related ligand 1,4-bis(4-pyridylmethoxy)benzene has been shown to form 2D planar network structures with cobalt(II) thiocyanate, highlighting the influence of both the metal's coordination geometry and the counter-anion in directing the assembly of 2D architectures. nih.gov

Table 1: Examples of 2D Coordination Networks with Bis(pyridylmethoxy)benzene Ligands

| Metal Ion | Ligand | Stoichiometry (M:L) | Resulting Structure | Reference |

| Silver(I) | This compound | 1:2 | Two-dimensional porous network | nih.gov |

| Cobalt(II) | 1,4-Bis(4-pyridylmethoxy)benzene | 1:2 | Two-dimensional planar network | nih.gov |

Exploration of Three-Dimensional Metal-Organic Framework Architectures

The construction of three-dimensional (3D) metal-organic frameworks (MOFs) using flexible ligands like this compound is a significant goal in materials chemistry, owing to the potential applications of these materials in areas such as gas storage and catalysis. Bipyridyl ligands are frequently used as fundamental building blocks for constructing metal-organic frameworks. nih.gov

However, the use of this compound as a sole building block for 3D MOFs is not as extensively documented as its role in forming lower-dimensional structures. Its inherent flexibility, arising from the ether linkages, can make the prediction and control of 3D network formation challenging, often leading to the preferential formation of discrete macrocycles or 1D and 2D polymers.

The development of 3D frameworks with this ligand could be achieved through strategies employed for similar flexible systems. One common approach is the use of mixed-ligand systems, where this compound acts as a pillar or linker between 2D layers formed from metal ions and other ligands, typically polycarboxylates. mdpi.comresearchgate.netacs.org This strategy effectively increases the connectivity of the nodes and promotes the extension of the framework into three dimensions. The choice of metal ion with a specific coordination geometry and the careful selection of a secondary ligand with appropriate length and functionality are critical in dictating the final 3D topology. mdpi.com While the potential exists, further research is required to fully explore and realize the synthesis of 3D MOFs based on this compound.

Topological and Structural Diversity of this compound Metal-Ligand Assemblies

The coordination of this compound with various transition metals demonstrates significant topological and structural diversity. The flexibility of the methylene (B1212753) ether groups allows the pyridyl rings to orient in multiple ways, leading to a variety of supramolecular architectures, including discrete macrocycles and infinite coordination polymers of varying dimensionalities.

Key factors influencing the final structure include:

The Metal Ion: The preferred coordination number and geometry of the metal center play a crucial role.

Metal-to-Ligand Ratio: As seen with silver(I), varying the stoichiometry can switch the product from a 1D chain to a 2D network. nih.gov

Counter-Anions: Anions can coordinate to the metal center or influence the packing of the coordination network through hydrogen bonding.

Notable examples of the structural diversity observed with this compound include:

Zero-Dimensional (0D) Macrocycles: With palladium(II) chloride, the ligand self-assembles into a discrete M₂L₂ 26-membered macrocycle. nih.gov This structure forms without the intramolecular π-π stacking that is sometimes observed in similar systems.

One-Dimensional (1D) Polymers: The reaction with silver(I) nitrate in a 1:1 ratio results in the formation of a 1D zigzag chain. nih.gov

Two-Dimensional (2D) Networks: As previously discussed, a 1:2 ratio of silver(I) to the ligand leads to a 2D porous network. nih.gov

This ability to form diverse structures, from finite macrocycles to infinite polymers, underscores the versatility of this compound as a building block in supramolecular chemistry.

Table 2: Structural Diversity of this compound Metal Complexes

| Metal Salt | Stoichiometry (M:L) | Dimensionality | Resulting Structure | Reference |

| Palladium(II) chloride | 1:1 | 0D | M₂L₂ 26-membered macrocycle | nih.gov |

| Silver(I) nitrate | 1:1 | 1D | Zigzag chain polymer | nih.gov |

| Silver(I) nitrate | 1:2 | 2D | Porous network | nih.gov |

Supramolecular Chemistry and Self Assembly of 1,4 Bis 2 Pyridylmethoxy Benzene and Its Complexes

Role of Non-Covalent Interactions in Solid-State Structures

Analysis of Intermolecular C-H...N Hydrogen Bonding Networks

A predominant feature in the crystal structure of 1,4-Bis(2-pyridylmethoxy)benzene is the presence of intermolecular C-H···N hydrogen bonds. nih.govnih.govdoaj.orgresearchgate.net In the pure ligand, adjacent molecules are linked by these interactions, resulting in the formation of a one-dimensional linear chain. nih.govnih.govdoaj.org This specific hydrogen bonding involves a hydrogen atom from a C-H bond interacting with the nitrogen atom of a pyridyl group on a neighboring molecule. nih.gov

The molecule itself is centrosymmetric, with the phenylene ring located at an inversion center. nih.govnih.govdoaj.orgresearchgate.net The pyridyl rings are not coplanar with the central benzene (B151609) ring, exhibiting a dihedral angle of approximately 39.9°. nih.govnih.govdoaj.orgresearchgate.net This twisted conformation influences the directionality and strength of the C-H···N hydrogen bonds, guiding the assembly into a chain-like motif. nih.govnih.govdoaj.org Similar C-H···N interactions are also observed in related structures, such as 1,4-bis(4-pyridylmethoxy)benzene, where they contribute to the formation of two-dimensional wavy sheets. nih.gov

Table 1: Hydrogen Bond Geometry in this compound Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code | Reference |

| C5–H5···N1 | 0.93 | 2.62 | 3.4499 (18) | 149 | (i) | nih.gov |

| C9–H9···O1 | 0.93 | 2.63 | 3.5156 (17) | 160 | (ii) | nih.gov |

Investigation of π-π Stacking Interactions

While C-H···N hydrogen bonds are significant, π-π stacking interactions also play a crucial role in the packing of this compound and its metal complexes. rsc.org In the solid state of some of its complexes, such as those with silver, the molecular packing is controlled by these stacking interactions between the aromatic rings. rsc.org

Crystal Engineering Principles Applied to this compound

The principles of crystal engineering are central to understanding and designing the supramolecular architectures of this compound. nih.govrsc.org This field focuses on the rational design of crystalline solids by controlling intermolecular interactions. The flexible nature of the this compound ligand, with its rotatable methylene (B1212753) ether linkages, allows it to adopt various conformations to satisfy the coordination preferences of different metal ions and to participate in a range of non-covalent interactions. nih.gov

By systematically varying the metal-to-ligand ratio, different supramolecular structures can be achieved. For example, reacting silver salts with this compound in a 1:1 ratio leads to a one-dimensional zigzag chain, while a 1:2 ratio yields a two-dimensional porous network. nih.gov This demonstrates how stoichiometry can be a powerful tool in crystal engineering to control the dimensionality of the resulting framework.

Mechanisms of Self-Assembly in Solution and Solid State

The self-assembly of this compound and its complexes is a spontaneous process driven by the formation of multiple non-covalent interactions. nih.govpublish.csiro.au In solution, the process begins with molecular recognition, where the ligand and metal ions (if present) come together. The flexibility of the ligand allows it to adopt a conformation suitable for coordination and subsequent assembly. publish.csiro.au

In the solid state, the crystallization process from a solution allows for the ordered arrangement of the molecular components into a crystalline lattice. The formation of the one-dimensional chains in the pure ligand is a clear example of solid-state self-assembly driven by C-H···N hydrogen bonds. nih.govnih.govdoaj.org

For metal complexes, the self-assembly mechanism involves the coordination of the pyridyl nitrogen atoms to the metal centers, forming the initial building blocks. These building blocks then further assemble through weaker intermolecular forces like π-π stacking and C-H···O interactions to form the final extended structure. rsc.orgpublish.csiro.au The resulting architecture, whether it be a discrete macrocycle or a coordination polymer, is the thermodynamically most stable product under the specific experimental conditions. The study of these mechanisms is crucial for the rational design of new materials with desired topologies and properties.

Structural Elucidation and Advanced Characterization of 1,4 Bis 2 Pyridylmethoxy Benzene and Its Coordination Compounds

Single-Crystal X-ray Diffraction Studies for Atomic Arrangement and Conformation

1,4-Bis(2-pyridylmethoxy)benzene:

The crystal structure of the free ligand, this compound, reveals a centrosymmetric molecule where the phenylene ring is located on an inversion center. nih.goviucr.orgnih.govdoaj.orgresearchgate.net The molecule adopts a conformation where the two terminal pyridyl groups are parallel to each other. nih.gov The pyridyl rings are twisted with respect to the central benzene (B151609) ring, with a reported dihedral angle of 39.9(1)°. nih.goviucr.orgnih.govdoaj.orgresearchgate.net In the crystal lattice, molecules are linked by intermolecular C-H···N hydrogen bonds, forming one-dimensional chains. nih.goviucr.orgnih.govdoaj.org

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₈H₁₆N₂O₂ | nih.gov |

| Molecular Weight | 292.33 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | iucr.org |

| a (Å) | 9.802 (7) | nih.gov |

| b (Å) | 3.988 (2) | nih.gov |

| c (Å) | 18.421 (11) | nih.gov |

| β (°) | 93.77 (3) | nih.gov |

| Volume (ų) | 718.6 (8) | nih.gov |

| Z | 2 | nih.gov |

Coordination Compounds:

The flexible nature of the this compound ligand allows it to form a variety of coordination complexes with different metal ions, leading to diverse supramolecular architectures.

Silver(I) Complexes: With silver(I) nitrate (B79036), this compound forms a polymeric species. rsc.orgrsc.org The coordination of the ligand to the silver ions results in the formation of these extended structures, with the molecular packing being influenced by π-π stacking interactions between the aromatic rings. rsc.orgrsc.org Depending on the metal-to-ligand stoichiometry, different structures can be obtained. A 1:1 ratio of silver salts to the ligand can lead to a one-dimensional zigzag chain, while a 1:2 ratio can result in a two-dimensional porous network. iucr.org

Palladium(II) Complex: In contrast to the polymeric structure with silver(I), the reaction with palladium(II) chloride leads to the self-assembly of a discrete M₂L₂ 26-membered macrocycle. rsc.orgrsc.org This macrocyclic structure forms without intramolecular π-π stacking. rsc.orgrsc.org

Cobalt(II) Complex: A cobalt(II) complex with the formula [Co(C₁₈H₁₆N₂O₂)(NO₃)₂] has been synthesized. In this complex, the 1,2-bis(pyridin-2-ylmethoxy)benzene ligand chelates to the Co(II) ion, which is six-coordinated in a distorted octahedral environment, with two nitrate anions also coordinated to the central metal ion. researchgate.net

The structural diversity observed in these coordination compounds highlights the versatility of this compound as a building block in supramolecular chemistry and crystal engineering. iucr.org

Advanced Spectroscopic Characterization Techniques (e.g., IR, Raman, NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for characterizing the structure and purity of this compound and its complexes.

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in a molecule. For substituted benzene rings, the positions of C-H wagging peaks and the presence or absence of a ring-bending peak can help distinguish between different substitution patterns (ortho, meta, para). spectroscopyonline.com In general, para-substituted benzene rings, like in this compound, show characteristic C-H wagging bands in specific regions of the IR spectrum. spectroscopyonline.com The IR spectra of coordination polymers constructed with related ligands have been used to characterize the complexes. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR: The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals for the different protons in the molecule. The chemical shifts and integration of these signals are consistent with the proposed structure. libretexts.org For example, the singlet at 5.16 ppm corresponds to the four methylene (B1212753) (CH₂) protons, while the signals in the aromatic region correspond to the protons of the benzene and pyridine (B92270) rings.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound in CDCl₃ displays signals corresponding to the different carbon environments, including the methylene carbons and the aromatic carbons of the benzene and pyridine rings.

NMR spectroscopy is also used to study the formation and structure of coordination complexes in solution. publish.csiro.aubohrium.com

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization mass spectrum (EI-MS) of a related isomer, 1,2-bis(4-pyridylmethoxy)benzene, shows the molecular ion peak [M⁺] at m/z 292.1219, which is consistent with the calculated molecular weight for C₁₈H₁₆N₂O₂. publish.csiro.au High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of new compounds. ias.ac.in

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Key Signals (δ, ppm) | Reference |

|---|---|---|---|

| ¹H NMR | CDCl₃ | 8.60 (d), 7.72 (t), 7.53 (d), 7.23 (t), 6.92 (s), 5.16 (s) | |

| ¹³C NMR | CDCl₃ | 157.43, 152.81, 149.16, 136.78, 122.54, 121.24, 115.69, 71.14 |

Thermal Analysis and Stability Studies (e.g., Thermogravimetric Analysis)

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are used to evaluate the thermal stability of compounds.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. This information can be used to determine the decomposition temperature and to identify the loss of solvent molecules or ligands from a coordination complex. TGA has been employed to study the thermal stability of coordination polymers constructed from ligands related to this compound. acs.orgacs.org For instance, in the study of a molecular rotor, TGA was used to assess the thermal stability of a benzene solvate. The analysis of coordination polymers often reveals a multi-step decomposition process, corresponding to the loss of coordinated water molecules followed by the decomposition of the organic ligand. acs.org

The characterization of this compound and its coordination compounds through these advanced techniques provides a solid foundation for understanding their structure-property relationships and for the rational design of new materials with desired functionalities. bohrium.com

Research Applications and Functional Studies of 1,4 Bis 2 Pyridylmethoxy Benzene Based Systems

Molecular Recognition and Chemo/Fluorescent Sensing Applications

The flexible yet pre-organized nature of the 1,4-bis(2-pyridylmethoxy)benzene ligand enables it to selectively bind with specific guest species, a principle central to molecular recognition. This binding event can be designed to produce a measurable signal, such as a change in fluorescence, forming the basis of chemo/fluorescent sensors.

The ability to detect toxic heavy metal ions like mercury (Hg²⁺) and biologically relevant cations such as iron (Fe²⁺) is of significant interest. Researchers have modified and incorporated the core structure of bis(pyridylmethoxy)benzene into more complex systems to create fluorescent sensors. ias.ac.inias.ac.in For instance, near-infrared (NIR) BODIPY photosensitizers functionalized with a 1,2-bis(2-pyridylmethoxy)benzene moiety have been synthesized and studied for their metal cation recognition capabilities. ias.ac.inias.ac.in

These studies revealed that the emission intensity of the photosensitizers increased significantly upon the addition of Hg²⁺ and Fe²⁺ ions. ias.ac.inias.ac.in This "turn-on" fluorescence response is attributed to the inhibition of photoinduced electron transfer (PET) upon complexation with the metal cation. mdpi.com The pyridyl nitrogen atoms of the ligand act as the binding sites for the metal ions, and this interaction modulates the electronic properties of the fluorophore. Specifically, the emission intensity was observed to increase by approximately 1.4 to 2-fold in the presence of Hg²⁺ and Fe²⁺. ias.ac.inias.ac.in Such findings are valuable for designing new sensor materials for environmental and biological applications. ias.ac.in

Table 1: Fluorescent Sensing of Metal Cations with a 1,2-Bis(2-pyridylmethoxy)benzene-BODIPY Derivative

| Analyte | Observed Response | Fold Increase in Emission | Potential Application | Source |

|---|---|---|---|---|

| Hg²⁺ | Fluorescence enhancement | ~1.4 - 2 | Environmental monitoring | ias.ac.in, ias.ac.in |

| Fe²⁺ | Fluorescence enhancement | ~1.4 - 2 | Biological imaging | ias.ac.in, ias.ac.in |

Host-guest chemistry involves the formation of unique complexes between a large 'host' molecule and a smaller 'guest' molecule or ion. The this compound ligand is an excellent building block for creating sophisticated host architectures due to its coordination geometry. thno.org When complexed with metal ions, it can form discrete molecular structures like macrocycles or extended polymeric networks. nih.gov

For example, reactions with silver (Ag⁺) and palladium (Pd²⁺) salts have been shown to yield different supramolecular structures depending on the metal's coordination preference. nih.gov With silver, the ligand assembles into a one-dimensional zigzag chain, while with palladium, it forms a 26-membered M₂L₂ macrocycle. nih.gov Furthermore, the stoichiometry between the metal and the ligand can influence the final architecture, leading to either 1D chains or 2D porous networks. nih.gov These cavities and pores within the supramolecular structures can potentially encapsulate guest molecules, demonstrating the ligand's utility in designing systems for molecular storage or separation.

Catalysis by this compound Complexes

The coordination of this compound to metal centers can generate catalytically active sites for various organic reactions. These complexes have been explored in both homogeneous and heterogeneous catalysis.

The synthesis of catalysts based on this ligand typically involves a two-step process. First, the ligand itself is synthesized, commonly through a reaction between p-benzenediol and 2-chloromethylpyridine hydrochloride under alkaline conditions. nih.gov Subsequently, the purified ligand is reacted with a selected metal salt in a suitable solvent to form the desired metal-ligand complex. nih.gov

A variety of metal precursors, including salts of zinc, copper, cadmium, mercury, silver, and palladium, have been used to create coordination polymers and complexes with bis(pyridylmethoxy)benzene-type ligands. nih.govacs.org For example, a calcium(II) coordination polymer has been synthesized via a one-pot method, demonstrating the versatility of this ligand system in incorporating different metals. bcrec.id The design of these catalysts leverages the predictable coordination behavior of the pyridyl groups and the structural flexibility of the ether linkages to create specific geometries around the metal center, which in turn dictates the catalytic activity. researchgate.net

Complexes of this compound and its analogs are effective as homogeneous catalysts, where the catalyst is in the same phase as the reactants. Ruthenium(II) complexes bearing similar pyridine-based ligands have shown significant efficiency in reactions such as the transfer hydrogenation of ketones to secondary alcohols and the oxidation of alcohols. researchgate.netresearchgate.net

In these transformations, the ligand stabilizes the metal center and modulates its electronic properties to facilitate the catalytic cycle. For instance, in transfer hydrogenation, a ruthenium complex can activate a hydrogen source like isopropanol (B130326) and then transfer the hydrogen to a ketone substrate. researchgate.net The efficiency of these catalytic systems is influenced by the nature of the ligands; for example, complexes with bidentate ligands have been found to be more efficient than those with terdentate ligands in some cases. researchgate.net The performance of these catalysts makes them promising for applications in fine chemical synthesis.

Table 2: Representative Homogeneous Catalytic Reactions with Related Pyridine-Based Metal Complexes

| Catalyst Type | Reaction | Substrate | Product | Key Finding | Source |

|---|---|---|---|---|---|

| Ruthenium(II) "piano-stool" complexes | Transfer Hydrogenation | Ketones | Secondary Alcohols | Efficient catalysis with 2-propanol as H₂ source. | researchgate.net |

| Ruthenium(II) "piano-stool" complexes | Oxidation | Alcohols | Aldehydes/Ketones | Effective with N-methylmorpholine-N-oxide (NMO). | researchgate.net |

| Ruthenium(II) pyridine (B92270) complexes | Transfer Hydrogenation | Aryl Ketones | Secondary Alcohols | Catalytic rates depend on ancillary ligands. | researchgate.net |

A significant area of application for this compound is in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials built from metal ions or clusters linked by organic ligands. d-nb.info Due to their high surface area, tunable pore sizes, and accessible metal sites, MOFs are excellent candidates for heterogeneous catalysts, which are in a different phase from the reactants and can be easily recovered and reused. d-nb.infomdpi.com

The this compound ligand acts as a "bridge" or "linker" to connect metal centers, forming extended 2D or 3D frameworks. nih.gov The resulting MOFs can possess catalytically active sites within their pores. For example, MOFs constructed with similar pyridyl-containing linkers and metal ions like Cu(II) have been used to catalyze the chemical fixation of carbon dioxide into cyclic carbonates. aaqr.org The porous structure of the MOF allows reactants to diffuse to the active sites, and the framework can be designed to be robust under reaction conditions. d-nb.infomdpi.com This approach combines the high activity of molecular catalysts with the practical advantages of solid, heterogeneous systems.

Mechanistic Insights into Catalytic Processes

While detailed mechanistic studies for catalytic reactions involving this compound are not extensively documented, the formation of its complexes with catalytically active metals, particularly palladium(II), provides a strong basis for its potential in homogeneous catalysis. The ligand has been successfully used in the synthesis of a 26-membered M₂L₂ macrocycle with palladium(II), demonstrating its effective coordinating ability. nih.gov The broader family of palladium(II) complexes containing pyridine-based ligands are well-established as highly efficient precatalysts for a variety of cross-coupling reactions that are fundamental to modern organic synthesis. nih.gov

The catalytic activity of such Pd(II) complexes is often linked to the nature of the pyridine ligand. nih.gov Factors such as the electron-donating or -withdrawing character of substituents on the pyridine ring can influence the electronic properties and stability of the catalytic species, thereby affecting reaction yields and turnover numbers. nih.gov For instance, Pd(II) complexes with various pyridine derivatives have proven effective in Suzuki–Miyaura and Heck cross-coupling reactions. nih.gov The general mechanism for these reactions typically involves the in situ reduction of the Pd(II) precatalyst to a catalytically active Pd(0) species. This is followed by a catalytic cycle involving oxidative addition of an aryl halide to the Pd(0) center, migratory insertion of an alkene (in the Heck reaction) or transmetalation with an organoboron compound (in the Suzuki-Miyaura reaction), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Although a specific catalytic cycle for a this compound-palladium complex has not been elucidated, its structural similarity to other effective ligands suggests it could operate via these established pathways. The flexibility of the ether linkage and the bidentate nature of the pyridyl groups allow for the formation of stable chelate complexes, which can influence the activity and longevity of the catalyst. researchgate.net Research on related systems indicates that complexes of this type are promising for promoting challenging chemical transformations. analis.com.mynih.gov

| Catalytic Reaction | Typical Metal Center | Role of Pyridine-Type Ligand | Relevant Findings for Related Systems |

| Heck Cross-Coupling | Palladium (Pd) | Stabilizes the Pd(0)/Pd(II) catalytic species, influences reactivity and selectivity. | Pd(II) complexes with pyridine derivatives are efficient precatalysts for the coupling of aryl iodides and olefins. nih.govresearchgate.net |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Enhances catalyst stability and turnover number. | A wide range of functionalized pyridine ligands form active Pd(II) precatalysts, yielding excellent results. nih.gov |

| C-H Functionalization | Palladium (Pd), Ruthenium (Ru) | Directs the metal to a specific C-H bond, enabling selective activation. | Recovered palladium complexes show excellent activity in the methoxylation of benzo[h]quinoline. analis.com.my Ruthenium complexes with related ligands catalyze alcohol oxidation and ketone transfer hydrogenation. researchgate.net |

| Alkene Carbonylation | Palladium (Pd) | Controls regioselectivity and catalytic efficiency. | A Pd/aryldiphosphine system shows high performance for the methoxycarbonylation of ethylene. nih.gov |

Advanced Materials Science Applications

The structural characteristics of this compound make it an excellent building block for advanced materials. Its ability to act as a bridging ligand has been exploited in the development of luminescent materials and the engineering of novel organic-inorganic hybrid systems.

There is significant interest in using this compound to construct luminescent materials, particularly through coordination with d¹⁰ metals like zinc(II) and silver(I). nih.gov While attempts to isolate a fluorescent zinc complex with this ligand have been reported, the focus has often shifted to related isomers and derivatives to achieve desired photophysical properties. nih.gov

A pertinent case study involves the closely related isomer, 1,2-bis(2-pyridylmethoxy)benzene, which has been incorporated as a distyryl substituent on a BODIPY (boron-dipyrromethene) core to create near-infrared (NIR) photosensitizers. ias.ac.in These resulting compounds, BDPY-DBPMB and NBDPY-DBPMB , exhibit absorption and emission in the NIR region, which is highly desirable for applications like photodynamic therapy (PDT) and bioimaging due to deeper tissue penetration and reduced autofluorescence. ias.ac.in The inclusion of the bis(2-pyridylmethoxy)benzene moiety helps to extend the π-conjugation of the BODIPY core, shifting its photophysical properties to longer wavelengths. ias.ac.in Furthermore, the pyridyl groups serve as potential metal-ion recognition sites, causing a 1.4- to 2-fold increase in emission intensity upon binding with Hg²⁺ and Fe²⁺ ions. ias.ac.in The photophysical data for these compounds highlight the potential of this ligand class in creating functional optical materials.

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Triplet Excited Lifetime (τ_T, µs) | Singlet Oxygen Quantum Yield (Φ_Δ) |

| BDPY-DBPMB | 684 | 708 | 0.65 | 0.36 |

| NBDPY-DBPMB | 700 | 726 | 1.44 | 0.41 |

| Data obtained in Dichloromethane (CH₂Cl₂). ias.ac.in |

The development of such materials is an active area of research, with studies on related ligands showing that coordination to lanthanide ions like Eu(III) and Tb(III) can produce complexes with characteristic sharp emission bands. bohrium.com Similarly, complexes of 1,4-bis(2'-pyridylethynyl)benzene with gold and thallium have been shown to possess unique optical properties dependent on their structural arrangement. researchgate.net These examples underscore the versatility of the pyridyl-ether scaffold in designing new luminescent and photofunctional materials.

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, leading to novel functionalities. mdpi.com The ligand this compound is an exemplary organic building block for such materials, particularly for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govcsic.es Its ability to bridge two metal centers through its terminal pyridyl groups allows for the self-assembly of extended networks.

A notable example is the reaction of this compound with silver(I) salts. nih.gov The final structure of the resulting organic-inorganic hybrid material is directly influenced by the stoichiometric ratio of the metal to the ligand. This demonstrates a powerful method for engineering specific material architectures. When a 1:1 metal-to-ligand ratio is used, the components assemble into a one-dimensional (1D) zigzag chain. nih.gov However, changing the ratio to 1:2 (Ag⁺ to ligand) leads to the formation of a two-dimensional (2D) porous network. nih.gov This control over dimensionality is a key goal in materials science, as it dictates properties such as porosity, catalytic accessibility, and guest uptake.

| Metal | Ligand | Metal:Ligand Ratio | Resulting Hybrid Structure | Reference |

| Silver(I) | This compound | 1:1 | One-dimensional (1D) zigzag chain | nih.gov |

| Silver(I) | This compound | 1:2 | Two-dimensional (2D) porous network | nih.gov |

| Palladium(II) | This compound | 1:1 (M₂L₂) | 26-membered discrete macrocycle | nih.gov |

The structural framework of the free this compound ligand features a dihedral angle of approximately 39.9° between the terminal pyridyl groups and the central benzene (B151609) ring. nih.govnih.gov In the solid state, the molecules are linked by C-H···N hydrogen bonds to form linear chains. nih.gov This inherent ability to form ordered supramolecular assemblies, combined with its coordination versatility, makes it a prime candidate for designing more complex hybrid materials with tailored properties for applications in gas storage, separation, and catalysis.

Computational and Theoretical Studies on 1,4 Bis 2 Pyridylmethoxy Benzene and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.govmdpi.com It is widely applied to analyze molecular geometries, spectral properties, and electronic characteristics like the distribution of frontier molecular orbitals (HOMO and LUMO). sci-hub.sescirp.orgresearchgate.net

For 1,4-Bis(2-pyridylmethoxy)benzene and its derivatives, DFT calculations are crucial for understanding their fundamental electronic properties. The starting point for these calculations is typically an optimized molecular geometry, often informed by experimental data such as X-ray crystallography. nih.gov Studies on the crystal structure of this compound reveal a centrosymmetric molecule where the pyridyl rings form a dihedral angle of approximately 39.9° with the central benzene (B151609) ring. nih.gov This structural information is vital for setting up accurate computational models.

Although comprehensive DFT studies specifically on this compound are not widely published, research on structurally similar compounds demonstrates the utility of the approach. For instance, DFT and Time-Dependent DFT (TD-DFT) have been used to study the spectral properties of 1,4-bis[2-(4-pyridyl)ethenyl]benzene derivatives. researchgate.net These studies successfully correlated theoretical calculations with experimental UV-Vis spectra, attributing strong absorptions to π→π* electronic transitions. researchgate.netnih.gov Such analyses help in assigning spectral bands and understanding the nature of electronic excitations. respectprogram.orgemerginginvestigators.org

DFT calculations typically involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d,p), 6-311G) to solve the Kohn-Sham equations. scirp.orgscielo.brmdpi.com The outputs of these calculations provide valuable data on the molecule's electronic landscape.

Table 1: Properties of Pyridine-Containing Ligands Investigated by DFT

| Property Investigated | Information Gained | Relevance to this compound |

| Optimized Molecular Geometry | Predicts stable conformations, bond lengths, and angles. | Provides insight into the ligand's preferred shape and flexibility. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Determines the electron-donating and accepting capabilities and the electronic band gap. nmas.orgscirp.org | Helps predict reactivity, stability, and potential for charge transfer in complexes. researchgate.netacs.org |

| Vibrational Frequencies | Simulates infrared (IR) and Raman spectra. | Aids in the interpretation of experimental spectroscopic data. researchgate.net |

| UV-Vis Spectra (via TD-DFT) | Calculates electronic transition energies and oscillator strengths. nih.govrespectprogram.org | Predicts optical properties and helps understand the origin of color and fluorescence. |

| Mulliken/NBO Charges | Describes the electron distribution across the molecule. scielo.br | Indicates which atoms (e.g., pyridyl nitrogen) are likely to coordinate with metal ions. |

By applying these DFT methods, researchers can build a detailed picture of the electronic characteristics that govern the behavior of this compound as a ligand in larger assemblies.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "computational microscope" to observe molecular interactions. preprints.org This is particularly important for flexible molecules like this compound, whose conformational freedom plays a key role in its function.

MD simulations rely on force fields, which are sets of parameters that define the potential energy of a system of particles. neutron-sciences.orgnih.gov Force fields like COMPASS, AMBER, and CHARMM have been developed to model a wide range of organic molecules, including ethers and aromatic compounds. nih.govresearchgate.netscispace.com These force fields describe bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions.

For this compound, key dynamic features that can be studied with MD include:

Conformational Flexibility: The rotation around the ether linkages (C-O-C) and the bonds connecting the methylene (B1212753) groups to the rings allows the molecule to adopt various conformations. MD simulations can map the energy landscape of these conformations and determine the most probable structures in different environments (e.g., in solution or within a crystal).

Solvent Effects: MD can simulate how the ligand interacts with solvent molecules, which can influence its conformation and availability for coordination.

Interactions in Coordination Polymers: When used as a linker in Metal-Organic Frameworks (MOFs), the dynamic behavior of the ligand is crucial. MD simulations can shed light on the "breathing" behavior of flexible MOFs, where the framework undergoes structural transitions in response to external stimuli like guest molecule adsorption. nih.govmdpi.com Simulations can also explore the self-assembly process of coordination polymers from their constituent metal ions and ligands. rsc.org

While specific MD studies focusing solely on this compound are not prominent in the literature, the methodology is extensively used for studying related systems, such as the diffusion of molecules in MOFs and the structural transitions of flexible frameworks. nih.govmdpi.comacs.org These studies demonstrate the power of MD to provide atomistic details of dynamic processes that are critical for material design.

Prediction of Structure-Property Relationships

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. acs.org By systematically modifying a molecule's structure in silico and calculating the resulting properties, researchers can guide synthetic efforts toward materials with desired functionalities. chemrxiv.org For this compound and its derivatives, this approach is key to designing novel coordination polymers with tailored properties. sci-hub.seunifr.ch

Computational tools allow for the prediction of how structural changes will affect key properties:

Coordination Geometry and Topology: The geometry of the ligand, including the angle between its coordination vectors (the pyridyl nitrogen atoms), directly influences the dimensionality and topology of the resulting coordination polymer. researchgate.netbohrium.com Computational modeling can predict how substituting the benzene or pyridine (B92270) rings might alter these angles, leading to different network structures (e.g., 1D chains, 2D layers, or 3D frameworks). nih.gov

Photoluminescence: Many coordination polymers exhibit interesting photoluminescent properties. sci-hub.sebohrium.com TD-DFT calculations can predict how structural modifications to the ligand affect the HOMO-LUMO gap and the nature of electronic transitions (e.g., ligand-to-metal charge transfer), which in turn govern the emission wavelength and quantum yield of the final material. bohrium.comwm.eduresearchgate.net Studies on bipyridine derivatives have shown that the introduction of electron-donating or withdrawing groups can significantly alter photophysical behavior. acs.orgnih.gov

Host-Guest Interactions: For porous coordination polymers, the chemical nature of the ligand determines the interactions with guest molecules. Computational studies can predict adsorption energies and diffusion pathways for various guests, guiding the design of materials for applications in gas storage or separation. acs.org

Table 2: Predicted Effects of Structural Modifications on Properties

| Structural Modification on Ligand | Predicted Property Change | Computational Method |

| Change in substituent on benzene ring | Altered electronic properties (HOMO/LUMO), modified photoluminescence. | DFT / TD-DFT |

| Altering pyridyl substitution position (2-, 3-, or 4-pyridyl) | Different coordination vector angles, leading to new polymer topologies. | Geometry Optimization (DFT) |

| Increasing π-conjugation in the backbone | Red-shifted absorption/emission spectra, potential for enhanced conductivity. | TD-DFT, Band Structure Calculations |

| Introducing chiral centers | Formation of chiral coordination polymers. | MD Simulations, Conformational Analysis |

Future Research Directions and Outlook for 1,4 Bis 2 Pyridylmethoxy Benzene Chemistry

Emerging Synthetic Strategies and Functionalization

The primary synthesis of 1,4-Bis(2-pyridylmethoxy)benzene involves the reaction of p-benzenediol with 2-chloromethylpyridine hydrochloride under alkaline conditions and a nitrogen atmosphere. nih.govnih.gov While this method is established, future research is heading towards more efficient and versatile synthetic routes. The development of one-pot synthesis protocols and the use of microwave-assisted synthesis could offer advantages in terms of reaction time and yield.

A significant area of future development lies in the targeted functionalization of the this compound backbone. This involves modifying the peripheral pyridyl or central benzene (B151609) rings to tune the electronic and steric properties of the ligand. An example of such functionalization is the incorporation of the 1,2-bis(2-pyridylmethoxy)benzene moiety into more complex structures, such as near-infrared (NIR) BODIPY (4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene) photosensitizers. ias.ac.in In one study, 2,6-diiodo BODIPY was reacted with 3,4-bis(2-pyridylmethoxy)benzaldehyde in a Knoevenagel condensation to create distyryl BODIPY photosensitizers. ias.ac.in This strategy highlights the potential for creating advanced materials by using the core ligand structure as a building block.

Future synthetic efforts will likely focus on:

Introducing Substituents: Adding various functional groups to the benzene or pyridine (B92270) rings to modulate solubility, electronic properties, and coordination behavior.

Creating Asymmetric Ligands: Developing synthetic pathways to produce asymmetrically substituted versions of the ligand, which could lead to coordination polymers with non-centrosymmetric structures and unique properties like second-harmonic generation.

Post-Synthetic Modification: Exploring the functionalization of the ligand after it has been incorporated into a metal-organic framework, allowing for the introduction of new functionalities in a pre-designed architecture.

Exploration of Novel Coordination Architectures with Tuned Properties

The coordination of this compound with various transition metals has yielded a fascinating array of supramolecular structures. The flexibility of the ether linkage allows the pyridyl groups to adopt different orientations, leading to diverse coordination modes. The final architecture is highly dependent on the choice of metal ion, the metal-to-ligand ratio, and the counter-anions present. nih.govresearchgate.net

Researchers have successfully synthesized and characterized several coordination complexes. For instance, reaction with silver(I) salts has been shown to produce one-dimensional zigzag chains or two-dimensional porous networks depending on the stoichiometry. nih.govresearchgate.net In contrast, coordination with palladium(II) can result in the formation of a discrete M₂L₂ 26-membered macrocycle. nih.govresearchgate.net The ability to control the dimensionality of the resulting framework is a key area of ongoing research. For example, a 1:1 metal-to-ligand ratio with silver tends to form 1D chains, while a 1:2 ratio can yield a 2D network. nih.gov

The table below summarizes some of the known coordination architectures formed with this compound and related isomers.

| Metal Ion | Ligand Isomer | Resulting Architecture | Reference |

| Silver(I) | This compound | One-dimensional zigzag chain | nih.gov |

| Silver(I) | This compound | Two-dimensional porous network | nih.gov |

| Palladium(II) | This compound | M₂L₂ 26-membered macrocycle | nih.govresearchgate.net |

| Cadmium(II) | 1,4-Bis(4-pyridylmethoxy)benzene | One-dimensional double zigzag and ladder-like chains | nih.gov |

| Cobalt(II) | 1,4-Bis(4-pyridylmethoxy)benzene | Two-dimensional plane network | nih.gov |

| Zinc(II) | 1,3-Bis(pyridin-3-ylmethoxy)benzene | 3D interpenetrating diamond topology | researchgate.net |

| Copper(II) | 1,3-Bis(pyridine-2-ylmethoxy)benzene | 1D helical chain | acs.org |

Future exploration in this area will likely involve:

Mixed-Metal Systems: Incorporating two or more different metal ions into the same framework to create heterometallic materials with synergistic properties.

Hierarchical Structures: Using the ligand to build complex, multi-dimensional structures, such as pillared-layer frameworks or interpenetrated networks with controlled porosity.

Stimuli-Responsive Architectures: Designing coordination polymers that can change their structure or properties in response to external stimuli like light, temperature, or the presence of guest molecules.

Expansion of Functional Applications in Niche Areas

The unique structural features of this compound and its metal complexes open doors to various functional applications. While initially explored for constructing metal-organic frameworks (MOFs), the focus is expanding into more specialized, niche areas. nih.gov

One of the most promising applications is in the development of sensors and photoluminescent materials . There have been efforts to create fluorescent materials by reacting the ligand with d¹⁰ metals like zinc. nih.gov Furthermore, when incorporated into BODIPY dyes, the 1,2-bis(2-pyridylmethoxy)benzene moiety acts as a recognition site for metal cations. ias.ac.in The resulting photosensitizers showed an increased fluorescence emission in the presence of mercury (Hg²⁺) and iron (Fe²⁺) ions, demonstrating their potential as fluorescent sensors. ias.ac.in

Another key area is photodynamic therapy (PDT) . The aforementioned BODIPY photosensitizers, synthesized with a derivative of the title compound, exhibit absorption in the near-infrared (NIR) region, which allows for deeper tissue penetration. ias.ac.in These molecules can generate singlet oxygen, a key cytotoxic agent in PDT, upon irradiation. ias.ac.in

Future applications to be explored include:

Catalysis: The well-defined metal centers within the coordination polymers could act as catalytic sites for various organic transformations. The porous nature of some frameworks could also allow for size-selective catalysis.

Gas Storage and Separation: While a general application for MOFs, tailoring the pore size and surface chemistry of frameworks built from this compound could lead to materials with high selectivity for specific gases like CO₂. osti.gov

Drug Delivery: The biocompatibility of frameworks made with certain metals (e.g., calcium) could be exploited for the controlled release of therapeutic agents. osti.gov

Addressing Challenges and Identifying Opportunities in the Field

Despite the progress, several challenges remain in the chemistry of this compound. A primary challenge is achieving precise control over the self-assembly process to predictably form desired architectures. The flexible nature of the ligand can sometimes lead to the formation of multiple products or prevent crystallization. In some cases, attempts to synthesize metal complexes have resulted in the crystallization of the ligand itself, highlighting the delicate balance of conditions required for successful complex formation. nih.gov

Another challenge is the scalability of the synthesis for both the ligand and its coordination polymers. For many potential applications, cost-effective and large-scale production methods are essential. Furthermore, the stability of the resulting MOFs, particularly in the presence of water or other solvents, can be a limiting factor for practical use. osti.gov

However, these challenges also present significant opportunities.

Computational Modeling: The use of computational chemistry to predict the most stable coordination geometries and to screen for promising metal-ligand combinations can guide experimental efforts and reduce trial-and-error synthesis.

Developing Robust Frameworks: There is a major opportunity to design and synthesize frameworks with enhanced chemical and thermal stability, possibly by using more robust metal clusters as nodes or by post-synthetic modification.

Exploring the Full Periodic Table: While research has focused on a handful of transition metals, a systematic exploration of coordination with a wider range of metals, including lanthanides and alkaline earth metals like calcium, could unlock novel structures and properties. osti.gov

Structure-Property Relationships: A key opportunity lies in systematically correlating the structural features (e.g., dihedral angle between rings, network topology) with the functional properties (e.g., luminescence, catalytic activity). nih.govnih.gov This fundamental understanding is crucial for the rational design of next-generation materials based on this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1,4-Bis(2-pyridylmethoxy)benzene, and how can crystallization conditions be optimized for X-ray diffraction studies?

- Methodology : The compound is synthesized by reacting 1,4-bis(pyridin-2-ylmethoxy)benzene with ZnCl₂ in a methanol-water mixture under stirring. Crystallization is achieved by slow evaporation at room temperature, yielding block-like crystals suitable for X-ray analysis . For optimization, control solvent polarity and evaporation rate, and use seeding techniques to enhance crystal quality. SHELX software (e.g., SHELXL for refinement) is recommended for crystallographic data processing .

Q. How can structural characterization be performed using X-ray crystallography, and what metrics validate the reliability of the refined model?

- Methodology : Collect diffraction data using a single-crystal X-ray diffractometer. Refinement with SHELXL includes assigning anisotropic displacement parameters and constraining hydrogen atoms in calculated positions. Validate using residual electron density maps (e.g., peaks < 1.0 eÅ⁻³) and R-factor convergence (R < 0.05). Cross-check with CCDC databases for comparable bond lengths and angles .

Q. What spectroscopic techniques are critical for confirming the molecular structure and purity of this compound?

- Methodology : Use NMR (¹H/¹³C) to verify aromatic proton environments and linker conformations. For purity, employ HPLC with a C18 column (acetonitrile/water mobile phase) and compare retention times against standards. Mass spectrometry (ESI-MS) confirms molecular ion peaks .

Advanced Research Questions

Q. How can computational methods predict the electronic and optical properties of this compound, and what basis sets are optimal?

- Methodology : Perform DFT calculations (e.g., Gaussian 09/16) with hybrid functionals (B3LYP) and 6-31G* basis sets to model polarizability and hyperpolarizability. For accuracy, validate against experimental UV-Vis spectra. MP2/6-31G is suitable for larger systems where coupled-cluster methods are computationally prohibitive .

Q. What strategies resolve contradictions between experimental crystallographic data and computational geometry optimizations?

- Methodology : Compare bond lengths, dihedral angles, and unit cell parameters from X-ray data with DFT-optimized structures. Discrepancies often arise from crystal packing effects; apply periodic boundary conditions in simulations (e.g., VASP) to account for intermolecular interactions. Use Hirshfeld surface analysis to quantify packing contributions .

Q. How can the ligand's metal-binding capacity be evaluated for coordination polymer design?

- Methodology : Conduct titration experiments (UV-Vis, fluorescence) with transition metal salts (e.g., Zn²⁺, Cu²⁺) in DMSO/water. Monitor spectral shifts to determine binding constants (Benesi-Hildebrand method). Single-crystal analysis of resulting complexes reveals coordination modes (e.g., N,O-chelation) .

Q. What experimental designs are effective for assessing biological activity, such as antimicrobial potential, while minimizing false positives?

- Methodology : Use agar dilution assays (MIC determinations) against Gram-positive/negative bacteria. Include controls (e.g., DMSO solvent) and confirm results with time-kill kinetics. For cytotoxicity, employ MTT assays on mammalian cell lines to differentiate selective activity .

Q. How do steric and electronic effects influence the compound's supramolecular assembly in polymer networks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.